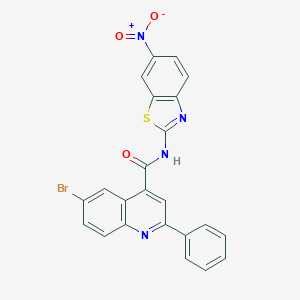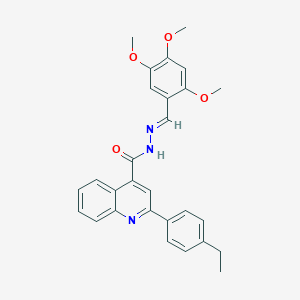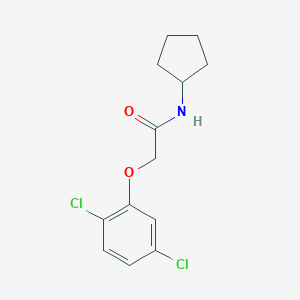![molecular formula C30H25F3N4O2S B451754 2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451754.png)
2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, pyridylsulfanyl, oxo, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be achieved through multi-step organic synthesis. The synthetic route typically involves the formation of the quinoline core followed by the introduction of various substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions including:
Oxidation: The amino and methoxy groups can be oxidized under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The pyridylsulfanyl and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C30H25F3N4O2S |
|---|---|
Poids moléculaire |
562.6g/mol |
Nom IUPAC |
2-amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H25F3N4O2S/c1-39-25-13-12-18(15-19(25)17-40-26-11-4-5-14-36-26)27-20(16-34)29(35)37(23-9-6-10-24(38)28(23)27)22-8-3-2-7-21(22)30(31,32)33/h2-5,7-8,11-15,27H,6,9-10,17,35H2,1H3 |
Clé InChI |
LCMAQUWOPVHYJP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N)CSC5=CC=CC=N5 |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N)CSC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B451671.png)
![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B451674.png)

![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)

![Isopropyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451679.png)
![N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451682.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B451686.png)
![N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451687.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B451688.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451690.png)



